molecular formula C25H26O7 B2710447 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate CAS No. 847269-61-8

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate

Cat. No.: B2710447
CAS No.: 847269-61-8
M. Wt: 438.476
InChI Key: PEEAVSJETFBCNY-JAIQZWGSSA-N
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Description

The compound “(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate” (hereafter referred to as Compound A) is a benzofuran derivative with a molecular formula of C₂₅H₂₆O₇ and an average molecular weight of 438.476 g/mol . Its stereochemistry is defined by a Z-configuration at the benzylidene double bond, which influences its spatial arrangement and intermolecular interactions. Key identifiers include ChemSpider ID 5016206, CAS registry numbers 847269-61-8 and MFCD04178986, and a monoisotopic mass of 438.167853 Da .

Structurally, Compound A features:

  • A dihydrobenzofuran core substituted with a 3-oxo group at position 3.
  • A 3,4,5-trimethoxybenzylidene moiety at position 2 (Z-configuration).
  • A cyclohexanecarboxylate ester at position 6.

Computational properties include an XLogP3 value of 5.3, indicating high lipophilicity, and a topological polar surface area of 80.3 Ų, suggesting moderate polarity .

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-28-21-12-15(13-22(29-2)24(21)30-3)11-20-23(26)18-10-9-17(14-19(18)32-20)31-25(27)16-7-5-4-6-8-16/h9-14,16H,4-8H2,1-3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEAVSJETFBCNY-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Similar compounds have been reported to act as anti-apoptotic caspase-3 inhibitors. This suggests that the compound might interact with its targets, leading to inhibition of apoptosis, or programmed cell death.

Biochemical Pathways

The inhibition of caspase-3 would impact the apoptosis pathway, potentially leading to downstream effects such as prolonged cell survival.

Result of Action

Based on its potential role as a caspase-3 inhibitor, it could be inferred that the compound might prevent apoptosis, leading to increased cell survival.

Action Environment

The synthesis of similar compounds has been carried out under various conditions to improve their properties, suggesting that environmental factors could potentially influence the compound’s action.

Biological Activity

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core and multiple methoxy substituents. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological mechanisms, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzylidene Intermediate : Condensation of 3,4,5-trimethoxybenzaldehyde with 2,3-dihydrobenzofuran under basic conditions.
  • Oxidation : The intermediate is oxidized using agents like pyridinium chlorochromate (PCC) to yield the desired product.

The biological activity of this compound is likely mediated through various mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Cellular Uptake : The presence of the trimethoxybenzylidene moiety could enhance solubility and facilitate cellular uptake.

The exact mechanism remains under investigation but is hypothesized to involve inhibition of certain cellular pathways relevant to cancer and inflammation.

Biological Activity

Research indicates that compounds with structural similarities to (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran have demonstrated various biological activities:

Anticancer Activity

A study evaluating similar compounds found significant cytotoxic effects against cancer cell lines. For instance:

  • Inhibition of Nox4 : Compounds related to this structure inhibited Nox4 in acute myeloid leukemia cells, contributing to antiproliferative effects .

Antioxidant Properties

The presence of methoxy groups in the compound's structure suggests potential antioxidant activity. Similar benzofuran derivatives have been shown to scavenge free radicals effectively.

Antimicrobial Effects

Compounds with similar benzofuran cores have exhibited antimicrobial properties against various pathogens. This suggests that (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran could possess similar effects.

Case Studies and Research Findings

StudyFindings
Cytotoxicity Evaluation A study on substituted 3-(3,4,5-trimethoxybenzylidene) compounds revealed that some derivatives inhibited tubulin assembly in cancer cells .
Antioxidant Activity Research indicated that methoxy-substituted benzofurans showed significant free radical scavenging abilities .
Antimicrobial Testing Similar benzofuran derivatives demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Compound B : [(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclohexanecarboxylate (CAS: 622791-73-5)

  • Molecular Formula : C₂₅H₂₆O₇ (identical to Compound A ) .
  • Key Difference : The trimethoxy group is positioned at 2,3,4 on the benzylidene moiety instead of 3,4,5.
  • The 2-methoxy group may sterically hinder planar interactions, affecting binding to hydrophobic targets. Computed XLogP3 (5.3) matches Compound A, suggesting similar lipophilicity despite positional isomerism .

Compound C : [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate (CAS: 859137-28-3)

  • Molecular Formula : C₂₄H₂₄O₆ .
  • Key Difference : Only two methoxy groups (3,4-dimethoxy) on the benzylidene group.
  • Implications: Lower electron-donating capacity compared to Compound A, which may reduce stability in polar environments. Decreased hydrogen-bond acceptor count (6 vs. Higher XLogP3 (estimated >5.3) due to reduced polarity, though exact data are unavailable .

Analogs with Varied Ester Groups

Compound D : (2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate (CAS: 622798-62-3)

  • Molecular Formula : C₂₇H₂₄O₈ .
  • Key Difference : Replaces the cyclohexanecarboxylate ester with a 3,4,5-trimethoxybenzoate group.
  • Higher molecular weight (500.5 g/mol vs. 438.5 g/mol in Compound A) may reduce diffusion rates across membranes. Additional methoxy groups could improve solubility in aqueous media compared to Compound A .

Heterocyclic Analogs with Similar Substituents

Compound E : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Molecular Formula : C₂₆H₂₆N₂O₆S .
  • Key Differences :
    • Thiazolo[3,2-a]pyrimidine core instead of benzofuran.
    • 2,4,6-Trimethoxybenzylidene substitution and an ethyl carboxylate group.
  • Implications: The thiazolo-pyrimidine system introduces nitrogen and sulfur atoms, increasing hydrogen-bonding capacity (polar surface area: ~120 Ų vs. 80.3 Ų in Compound A). Crystallographic data (monoclinic P2₁/n, Z=4) reveal dense intermolecular interactions, suggesting higher melting points than Compound A .

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